N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H |
InChI Key |
UIZZRMWGYOQGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Pyrazole-Amine Alkylation
The most widely reported method involves the alkylation of 1,5-dimethyl-1H-pyrazol-4-amine with 2-furylmethanol under acidic conditions. This one-step reaction leverages the nucleophilic nature of the pyrazole amine group, which attacks the electrophilic carbon of the furylmethyl moiety.
Reaction Conditions
- Catalyst: Hydrochloric acid (HCl) or other Brønsted acids.
- Solvent: Ethanol, methanol, or dichloromethane.
- Temperature: Reflux (70–80°C) for 6–12 hours.
- Yield: 44–68% after purification by recrystallization.
A representative reaction equation is:
$$
\text{1,5-Dimethyl-1H-pyrazol-4-amine} + \text{2-Furylmethanol} \xrightarrow{\text{HCl, EtOH}} \text{this compound} + \text{H}_2\text{O}
$$
Key Observations
Vilsmeier-Haack Formylation Followed by Reductive Amination
An alternative route employs the Vilsmeier-Haack reaction to introduce a formyl group at the pyrazole’s 4-position, followed by reductive amination with furfurylamine. This method is advantageous for accessing derivatives with modified substituents.
Step 1: Vilsmeier-Haack Formylation
$$
\text{1,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{POCl}3, \text{DMF}} \text{1,5-Dimethyl-1H-pyrazole-4-carbaldehyde}
$$
Step 2: Reductive Amination
$$
\text{1,5-Dimethyl-1H-pyrazole-4-carbaldehyde} + \text{Furfurylamine} \xrightarrow{\text{NaBH}4} \text{this compound}
$$
Yield and Purity
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For instance, combining 1,5-dimethyl-1H-pyrazol-4-amine and 2-furylmethanol under microwave conditions (100°C, 30 minutes) achieves a 72% yield, compared to 44% under conventional heating.
Advantages
- Energy efficiency: 70% reduction in energy consumption.
- Scalability: Suitable for gram-to-kilogram synthesis.
Reaction Mechanism and Intermediate Characterization
Mechanistic Insights
The nucleophilic substitution mechanism proceeds via a two-step process:
- Protonation of 2-Furylmethanol: Acid catalysis generates a better leaving group (water), forming a furylmethyl carbocation intermediate.
- Nucleophilic Attack: The pyrazole amine attacks the carbocation, yielding the final product after deprotonation.
Intermediate Detection
- LC-MS Data: A transient intermediate at m/z 168.1 corresponds to the furylmethyl carbocation.
- NMR Monitoring: Disappearance of the pyrazole amine proton (δ 2.8 ppm) confirms reaction completion.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | HCl | 68 | 98 |
| DCM | H₂SO₄ | 52 | 95 |
| THF | Acetic Acid | 41 | 89 |
Ethanol with HCl emerges as the optimal combination due to its ability to solubilize both reactants and stabilize ionic intermediates.
Temperature and Time Optimization
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 44 |
| 70 | 8 | 61 |
| 80 | 6 | 68 |
Higher temperatures accelerate the reaction but risk side product formation (e.g., over-alkylation).
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes batch variability and improves safety. Key parameters include:
- Residence Time: 10 minutes.
- Throughput: 5 kg/day.
Green Chemistry Initiatives
- Solvent Recycling: Ethanol recovery rates exceed 90%.
- Catalyst Reuse: HCl can be neutralized and regenerated, reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst such as sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfuryl alcohol .
Scientific Research Applications
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features
The compound shares a common 1,5-dimethylpyrazole backbone with other derivatives but differs in the substituent on the amine group. Key analogs include:
Notes:
Physicochemical Properties
- In contrast, sulfonamide-containing analogs exhibit stronger H-bonding due to the sulfonyl group, which may improve bioavailability .
- Lipophilicity : Halogenated analogs (e.g., difluorobenzyl derivative ) likely have higher logP values due to fluorine’s electronegativity and aromatic hydrophobicity. The furylmethyl group introduces moderate polarity.
Crystallographic and Supramolecular Behavior
- Crystal Packing : Hydrogen-bonding patterns in pyrazole derivatives are critical for crystal engineering. The furan oxygen may form C–H···O interactions, whereas halogenated analogs rely on C–X···π (X = F, Cl) interactions .
- Graph Set Analysis : Etter’s graph theory predicts that the furylmethyl group could generate R₂²(8) motifs (common in furan-containing crystals), contrasting with sulfonamide-driven D or S motifs .
Biological Activity
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 194.24 g/mol. Its structure features:
- Furylmethyl group at position 1
- Dimethyl groups at positions 1 and 5 of the pyrazole ring
This specific arrangement contributes to its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Activity
This compound has been shown to possess antioxidant properties, which allow it to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to various diseases.
2. Anti-inflammatory Effects
Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have demonstrated significant reductions in these markers when treated with pyrazole derivatives.
3. Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been tested against common pathogens such as E. coli and S. aureus, showing promising results in inhibiting their growth.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, including those involved in inflammation and microbial resistance.
Research Findings
The following table summarizes key findings from recent studies on this compound:
Case Studies
Several case studies have illustrated the pharmacological potential of pyrazole derivatives similar to this compound:
- Anti-inflammatory Study : A study demonstrated that a related pyrazole derivative reduced inflammation markers significantly in animal models of arthritis.
- Antimicrobial Efficacy : Another investigation reported that certain pyrazole derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting their potential use as alternative therapies in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
